molecular formula C6H11ClN2O B13799835 Acetyl chloride,[(1-imino-2-methylpropyl)amino]-

Acetyl chloride,[(1-imino-2-methylpropyl)amino]-

Cat. No.: B13799835
M. Wt: 162.62 g/mol
InChI Key: LDDVKNXSWMRQND-UHFFFAOYSA-N
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Description

Acetyl chloride,[(1-imino-2-methylpropyl)amino]- is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol. It is known for its reactivity and is used in various chemical processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl chloride,[(1-imino-2-methylpropyl)amino]- typically involves the reaction of acetyl chloride with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of Acetyl chloride,[(1-imino-2-methylpropyl)amino]- is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality .

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride,[(1-imino-2-methylpropyl)amino]- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with Acetyl chloride,[(1-imino-2-methylpropyl)amino]- include bases, acids, and other nucleophiles. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product .

Major Products Formed

The major products formed from reactions involving Acetyl chloride,[(1-imino-2-methylpropyl)amino]- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted amides and other derivatives .

Scientific Research Applications

Acetyl chloride,[(1-imino-2-methylpropyl)amino]- is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetyl chloride,[(1-imino-2-methylpropyl)amino]- involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context of its use in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Acetyl chloride: A simpler compound with the formula CH3COCl, used in similar chemical reactions.

    N-Methylacetamide: A related compound with the formula CH3CONHCH3, used in organic synthesis.

Uniqueness

Acetyl chloride,[(1-imino-2-methylpropyl)amino]- is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

2-[(1-amino-2-methylpropylidene)amino]acetyl chloride

InChI

InChI=1S/C6H11ClN2O/c1-4(2)6(8)9-3-5(7)10/h4H,3H2,1-2H3,(H2,8,9)

InChI Key

LDDVKNXSWMRQND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NCC(=O)Cl)N

Origin of Product

United States

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